5-(2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a benzaldehyde moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 2-[(2-Chlorobenzyl)oxy]benzaldehyde. This can be achieved by reacting 2-chlorobenzyl alcohol with benzaldehyde in the presence of a suitable catalyst .
The next step involves the formation of the triazole ring. This is typically done by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions . The final step is the condensation of the triazole derivative with 2-[(2-Chlorobenzyl)oxy]benzaldehyde to form the desired hydrazone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The triazole ring is known to interact with metal ions, which can further modulate its activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone apart is its unique combination of functional groups. The presence of both a chlorobenzyl group and a triazole ring provides a distinct reactivity profile and potential for diverse applications .
Properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-[2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H14ClN5OS/c17-13-7-3-1-6-12(13)10-23-14-8-4-2-5-11(14)9-18-20-15-19-16(24)22-21-15/h1-9H,10H2,(H3,19,20,21,22,24) |
InChI Key |
OVORHOAHSLROKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC3=NC(=S)NN3)Cl |
Origin of Product |
United States |
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